molecular formula C22H22O8 B2873528 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate CAS No. 896813-75-5

2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2873528
CAS No.: 896813-75-5
M. Wt: 414.41
InChI Key: RDILIKWYDQVTMF-UHFFFAOYSA-N
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Description

The compound 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate features a benzofuran core substituted with a 2-methyl group at position 2, a 2-methoxyethyl ester at position 3, and a 2,6-dimethoxybenzoyloxy moiety at position 5. This structure is characteristic of benzofuran derivatives, which are often explored for their biological activities, including anti-inflammatory and anticancer properties. Key variations among analogs include substituent type (e.g., halogen vs. methoxy), position (e.g., 4-methoxy vs. 2,6-dimethoxy), and additional functional groups (e.g., bromine), which significantly influence physicochemical and pharmacological properties.

Properties

IUPAC Name

2-methoxyethyl 5-(2,6-dimethoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-13-19(21(23)28-11-10-25-2)15-12-14(8-9-16(15)29-13)30-22(24)20-17(26-3)6-5-7-18(20)27-4/h5-9,12H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDILIKWYDQVTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=C(C=CC=C3OC)OC)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting with the preparation of the benzofuran core. One common synthetic route includes the following steps:

  • Benzofuran Synthesis: : The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative.

  • Esterification: : The carboxylic acid group on the benzofuran core is then esterified with 2-methoxyethanol to form the desired ester.

  • Benzoylation: : The benzofuran core is further modified by reacting with 2,6-dimethoxybenzoyl chloride to introduce the benzoyl group.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Advanced techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzofuran core can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the benzofuran core or the ester group.

  • Substitution: : Substitution reactions can occur at the methoxy groups or the benzoyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may have biological activity, making it useful in studying biological processes and developing new drugs.

  • Medicine: : Potential medicinal applications include its use as an intermediate in the synthesis of therapeutic agents.

  • Industry: : It can be employed in various industrial processes, such as the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations:

Substituent Type: The target compound’s 2,6-dimethoxybenzoyloxy group contrasts with 2,6-dichlorobenzyloxy in a closely related analog (CAS 307552-09-6) . Another analog (CAS 488851-77-0) introduces a 6-bromo substituent alongside the 2,6-dichlorobenzyloxy group, increasing molecular weight (485.96 g/mol vs. ~384 g/mol for methoxy variants) and steric bulk, which may hinder receptor binding .

Functional Group Impact :

  • Methoxyethyl ester groups (common across analogs) improve solubility compared to methyl or ethyl esters due to ether oxygen’s polarity.

Data Tables of Key Parameters

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Position 5) Molecular Formula Molecular Weight (g/mol) Purity/Concentration
Target Compound 2,6-dimethoxybenzoyloxy C₂₂H₂₂O₈ 414.4 (estimated) Not reported
2,6-Dichlorobenzyloxy analog (307552-09-6) 2,6-dichlorobenzyloxy C₂₁H₁₉Cl₂O₆ 438.3 Not reported
6-Bromo-2,6-dichloro analog (488851-77-0) 6-bromo + 2,6-dichlorobenzyloxy C₂₁H₁₈BrCl₂O₆ 485.96 Not reported
4-Methoxybenzoyloxy analog (300556-89-2) 4-methoxybenzoyloxy C₂₁H₂₀O₇ 384.4 98%

Table 2: Hypothetical Pharmacological Implications

Compound Substituent Profile Potential Advantages Potential Limitations
Target Compound 2,6-dimethoxybenzoyloxy Balanced lipophilicity, improved solubility Possible metabolic instability
Dichloro analog 2,6-dichlorobenzyloxy Enhanced membrane permeability Reduced solubility, toxicity risks
Bromo-dichloro analog Bromine + dichloro Increased molecular recognition (e.g., kinase inhibition) High steric hindrance
4-Methoxy analog 4-methoxybenzoyloxy Simpler synthesis, lower molecular weight Reduced target affinity

Biological Activity

2-Methoxyethyl 5-((2,6-dimethoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that enhance its biological activity. The presence of the methoxyethyl group and the dimethoxybenzoyl moiety are critical for its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of benzofuran compounds often exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

CompoundActivityTarget OrganismReference
This compoundAntibacterialE. coli
Benzofuran Derivative AAntifungalCandida albicans
Benzofuran Derivative BAntiviralInfluenza Virus

Anti-inflammatory Activity

Benzofuran derivatives have been noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast cancer and leukemia. The proposed mechanism involves apoptosis induction through the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • Study on Antimicrobial Efficacy
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzofuran derivatives, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
  • Anti-inflammatory Mechanism Investigation
    A research article in Pharmacology Reports explored the anti-inflammatory effects of similar benzofuran compounds. It was found that these compounds could significantly reduce inflammation markers in murine models, suggesting a viable therapeutic application in inflammatory diseases.
  • Anticancer Activity Assessment
    In a study conducted by the Cancer Research Institute, the compound was tested against multiple cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM, indicating strong anticancer activity.

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